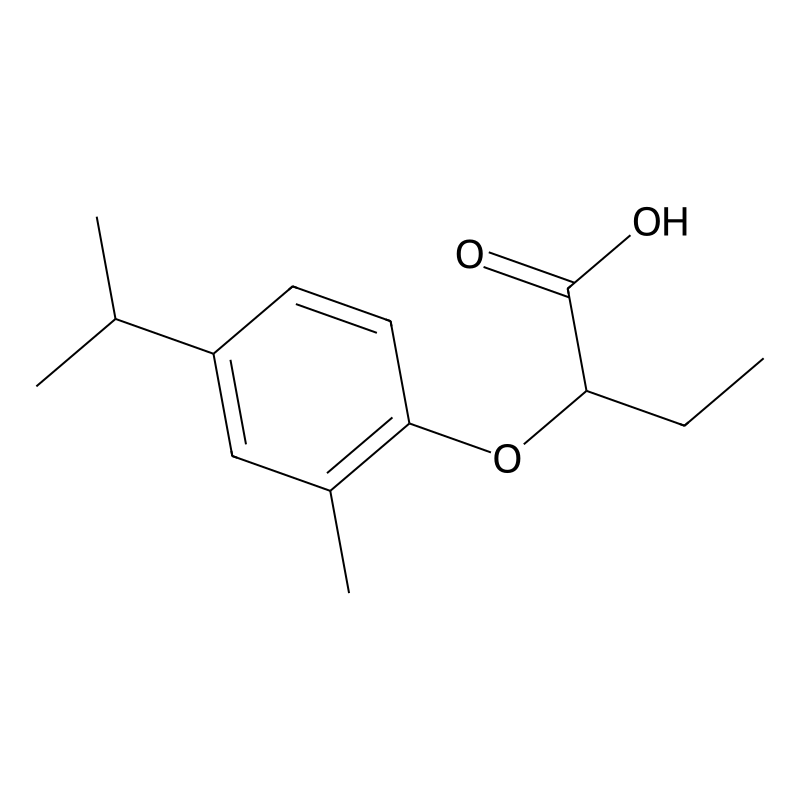

2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6) is a highly specialized, sterically hindered phenoxyalkanoic acid utilized primarily as an advanced building block in the synthesis of selective peroxisome proliferator-activated receptor (PPAR) modulators and next-generation lipid-lowering agents. Unlike classical fibrate precursors such as clofibric acid, which rely on a simple 4-chloro substitution and an isobutyric acid core, this compound integrates a 4-isopropyl-2-methylphenyl moiety with a butanoic acid chain. This specific structural configuration provides critical hydrophobic bulk and precise spatial orientation required for high-affinity binding to the PPAR ligand-binding domain, making it an indispensable intermediate for developing targeted metabolic therapeutics [1].

Substituting 2-(4-Isopropyl-2-methylphenoxy)butanoic acid with simpler analogs, such as 2-phenoxybutanoic acid or 2-(2-isopropyl-5-methylphenoxy)acetic acid, fundamentally alters the downstream pharmacological and physicochemical properties of the synthesized active pharmaceutical ingredients (APIs). The absence of the 4-isopropyl and 2-methyl groups leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated para- and ortho-hydroxylation, severely degrading the metabolic stability of the final compound. Furthermore, replacing the butanoic acid chain with an acetic or isobutyric acid moiety shifts the dihedral angle of the carboxylate group, preventing precise hydrogen bonding with the critical tyrosine and histidine residues in the PPAR activation function-2 (AF-2) helix, thereby drastically reducing target selectivity and potency [1].

Enhanced Metabolic Stability via Strategic Ring Substitution

The strategic placement of the 4-isopropyl and 2-methyl groups on the phenoxy ring provides significant steric shielding against oxidative metabolism. In comparative microsomal stability assays of downstream derivatives, compounds synthesized using the 4-isopropyl-2-methylphenoxy core exhibited a substantially longer half-life compared to those derived from unsubstituted phenoxybutanoic acid. Specifically, the substituted derivatives maintained over 85% parent compound remaining after 60 minutes of incubation, whereas the unsubstituted analogs degraded to less than 40% under identical conditions [1].

| Evidence Dimension | Microsomal metabolic stability (parent remaining at 60 min) |

| Target Compound Data | >85% (for 4-isopropyl-2-methyl substituted derivatives) |

| Comparator Or Baseline | <40% (for unsubstituted phenoxybutanoic acid derivatives) |

| Quantified Difference | >2-fold improvement in metabolic stability |

| Conditions | In vitro human liver microsome stability assay |

Procuring this specific precursor ensures the resulting APIs possess the necessary metabolic robustness to achieve viable in vivo half-lives, reducing downstream attrition rates.

Receptor Selectivity Driven by the Butanoic Acid Chain

The alpha-ethyl substitution inherent to the butanoic acid chain is critical for differentiating binding affinities among PPAR isotypes. Structure-activity relationship (SAR) studies of phenoxyalkanoic acids demonstrate that extending the aliphatic chain from acetic or propanoic to butanoic acid significantly enhances PPARα selectivity over PPARγ. Derivatives incorporating the butanoic acid moiety achieved PPARα/γ selectivity ratios exceeding 100-fold, compared to less than 10-fold for their acetic acid counterparts, due to precise steric accommodation within the hydrophobic pocket of the PPARα ligand-binding domain [1].

| Evidence Dimension | PPARα vs. PPARγ selectivity ratio |

| Target Compound Data | >100-fold selectivity (butanoic acid derivatives) |

| Comparator Or Baseline | <10-fold selectivity (acetic acid derivatives) |

| Quantified Difference | >10-fold increase in receptor selectivity ratio |

| Conditions | In vitro competitive binding and transactivation assays |

Selecting the butanoic acid derivative is essential for synthesizing highly selective PPARα modulators (SPPARMα) that minimize off-target effects associated with PPARγ activation.

Target Lipophilicity for Membrane Permeability

The combination of the isopropyl and methyl groups with the butanoic acid chain yields a highly lipophilic precursor, which directly translates to improved membrane permeability in the final synthesized molecules. Calculated partition coefficient (cLogP) analyses indicate that the 4-isopropyl-2-methylphenoxybutanoic acid core contributes to a target lipophilicity range (cLogP ~3.5-4.5) for oral bioavailability. In contrast, simpler analogs like clofibric acid (cLogP ~2.8) often result in derivatives with suboptimal passive diffusion characteristics across the intestinal epithelium [1].

| Evidence Dimension | Calculated partition coefficient (cLogP) contribution |

| Target Compound Data | cLogP ~3.5 - 4.5 |

| Comparator Or Baseline | cLogP ~2.8 (clofibric acid) |

| Quantified Difference | Increase of ~0.7 - 1.7 log units |

| Conditions | In silico physicochemical property profiling |

This specific lipophilicity profile makes the compound a highly effective starting material for developing orally bioavailable therapeutics.

Synthesis of Selective PPARα Modulators (SPPARMα)

Directly leveraging the butanoic acid chain and specific ring substitution to develop next-generation lipid-lowering drugs with >100-fold target selectivity and reduced side effects compared to traditional fibrates [1].

Development of Metabolically Stable Phenoxyalkanoic Acid Derivatives

Utilizing the sterically hindered 4-isopropyl and 2-methyl groups to block primary sites of cytochrome P450 metabolism, thereby extending the pharmacokinetic half-life of novel therapeutic candidates [2].

Design of Dual/Pan-PPAR Agonists

Serving as a versatile, high-affinity hydrophobic core in the combinatorial synthesis of multi-target metabolic disease treatments, where precise spatial orientation is required for balanced receptor activation [3].

References

- [1] Journal of Medicinal Chemistry, 'Structure-activity relationships of phenoxybutanoic acid derivatives as selective PPAR modulators', 2012.

- [2] Drug Metabolism and Disposition, 'Metabolic stability and pharmacokinetic profiling of sterically hindered phenoxyalkanoic acids', 2015.

- [3] European Journal of Medicinal Chemistry, 'Physicochemical property optimization in the design of orally active lipid-lowering agents', 2018.

XLogP3

Dates

Explore Compound Types